2,5-Dimethylphenyl 2-ethoxybenzoate
Description
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2,5-dimethylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-4-19-15-8-6-5-7-14(15)17(18)20-16-11-12(2)9-10-13(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
NKFUVLFGZBBDKA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on aromatic rings critically influence biological activity. Evidence from N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) demonstrates that 2,5-dimethylphenyl substituents yield potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to fluorinated analogs like N-(2,5-difluorophenyl) derivatives . However, in 2,5-Dimethylphenyl 2-ethoxybenzoate, the electron-donating methyl groups on the phenyl ring contrast with the electron-withdrawing fluorine substituents in carboxamide analogs. This difference suggests that the target compound may rely more on lipophilicity for membrane penetration than direct electronic interactions with PSII proteins.
Functional Group Variations: Benzoate Esters vs. Carboxamides
Carboxamides can form hydrogen bonds with amino acid residues in the D1 protein of PSII, enhancing binding affinity.
Ester Group Modifications: Ethoxy vs. Methoxy
The ethoxy group in 2-ethoxybenzoate increases lipophilicity (LogP) compared to methoxy analogs (e.g., Methyl 2,5-dimethoxybenzoate, MW 196.2). Ethoxy’s larger alkyl chain may enhance chloroplast membrane permeability, a critical factor for herbicidal activity. However, methoxy groups in compounds like 2-(2,5-Dimethoxybenzoyl)phenyl acetate (MW 300.31) exhibit lower steric hindrance, which could favor binding in certain enzyme pockets .
Data Table: Structural and Functional Comparison
| Compound Name | Substituent Positions | Substituent Groups | Functional Group | IC₅₀ (µM) | Molecular Weight | Key Properties |
|---|---|---|---|---|---|---|
| This compound | 2,5 (phenyl); 2 (benzoate) | Methyl, Ethoxy | Benzoate ester | N/A | ~270 (estimated) | High lipophilicity |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5 (phenyl) | Methyl | Carboxamide | ~10 | ~295 (estimated) | Strong hydrogen-bonding |
| Methyl 2,5-dimethoxybenzoate | 2,5 (benzoate) | Methoxy | Benzoate ester | N/A | 196.2 | Moderate lipophilicity |
| 2-(2,5-Dimethoxybenzoyl)phenyl acetate | 2,5 (benzoyl) | Methoxy, Acetate | Benzoyl ester | N/A | 300.31 | Steric flexibility |
Research Findings and Hypotheses
- Lipophilicity vs. Electronic Effects : While carboxamides with electron-withdrawing substituents (e.g., fluorine) show superior PET inhibition, this compound’s methyl and ethoxy groups may prioritize lipid bilayer penetration over direct target-site interactions. This trade-off could limit its efficacy unless optimized for specific transport mechanisms .
- Molecular Weight Implications : The higher molecular weight (~270) compared to Methyl 2,5-dimethoxybenzoate (196.2) may reduce systemic mobility in plant tissues, necessitating formulation adjustments for field applications .
- Synthetic Feasibility : Microwave-assisted synthesis (as used for carboxamides in ) could improve the yield of this compound, though esterification conditions would require optimization .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the crystal structure of 2,5-Dimethylphenyl 2-ethoxybenzoate?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Use SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data. Validate the structure using tools like PLATON to check for twinning, disorder, or missed symmetry . Complement this with FT-IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) to assign substituents on the aromatic rings.
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Employ esterification via Steglich conditions (DCC/DMAP) between 2-ethoxybenzoic acid and 2,5-dimethylphenol. Monitor reaction progress using TLC (hexane:ethyl acetate, 4:1). Purify via column chromatography with silica gel (60–120 mesh). Optimize solvent polarity (e.g., dichloromethane for solubility) and temperature (25–40°C) to minimize side products. Validate purity using HPLC with a C18 column (acetonitrile:water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in X-ray diffraction data for this compound, such as thermal motion artifacts or partial occupancy?
- Methodological Answer : For thermal motion, apply anisotropic refinement in SHELXL to model atomic displacement parameters. For partial occupancy, use PART instructions in SHELXL to refine disordered regions. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. If twinning is suspected (e.g., non-integer Rint values), apply TWIN/BASF commands .
Q. What analytical strategies are effective for detecting this compound metabolites in biological matrices?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive mode. For plasma/serum, employ protein precipitation (acetonitrile). For urine, solid-phase extraction (C18 cartridges) is preferred. Optimize chromatographic separation using a reverse-phase column (e.g., Zorbax SB-C18, 2.1 × 50 mm) and a gradient of 0.1% formic acid in water/acetonitrile. Quantify metabolites (LOQ: 1–20 ng/mL) using MRM transitions specific to fragmentation patterns .
Q. How can computational methods validate the compound’s potential molecular interactions (e.g., enzyme inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using high-resolution protein structures (PDB). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns to assess stability. Cross-reference with QM/MM calculations (Gaussian) to evaluate electronic interactions. Experimental validation via surface plasmon resonance (SPR) can confirm binding affinity (KD values) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For cytotoxicity assays (e.g., MTT), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Normalize data to vehicle controls and account for batch effects via randomized block design .
Q. How can researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in simulations. Confirm protonation states (MarvinSketch) under physiological pH. Validate SAR using isosteric replacements (e.g., replacing ethoxy with methoxy) and assess activity shifts. Use consensus scoring in docking to reduce false positives .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods (minimum airflow: 100 ft/min) and PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with oxidizers (e.g., HNO₃) due to ester group reactivity. For spills, neutralize with sodium bicarbonate and adsorb with silica gel. Store at 2–8°C in amber glass vials under inert gas (argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
